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Compound of Interest

Compound Name: 1,2-Diethynylbenzene

Cat. No.: B1594171 Get Quote

Introduction: 1,2-Diethynylbenzene (o-diethynylbenzene) is an aromatic organic compound

featuring two ethynyl groups on adjacent carbon atoms of a benzene ring. This unique ortho

arrangement imparts significant reactivity, making it a valuable and versatile building block in

organic synthesis and materials science. The proximity of the two highly unsaturated alkyne

functionalities allows for unique intramolecular reactions and the formation of complex, rigid

molecular architectures. This guide provides an in-depth overview of its chemical properties,

reactivity, experimental protocols, and applications for researchers, scientists, and

professionals in drug development.

Core Chemical and Physical Properties
1,2-Diethynylbenzene is typically a colorless to pale yellow liquid or solid, depending on its

purity.[1] Its core properties are summarized below.
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Property Value Reference

Molecular Formula C₁₀H₆ [2]

Molecular Weight 126.15 g/mol [2]

IUPAC Name 1,2-diethynylbenzene [2]

Synonyms
o-diethynylbenzene, Benzene,

1,2-diethynyl-
[1][2]

CAS Number 21792-52-9 [2]

Appearance
Colorless to pale yellow liquid

or solid
[1]

Storage Temperature
Sealed in dry, store in freezer,

under -20°C
-

Spectroscopic Properties
Detailed experimental spectra for the 1,2-diethynylbenzene monomer are not widely available

in the public domain. However, analysis of its vibrational spectra and those of its isomers has

been a subject of study.[3] For its polymeric derivatives, characteristic vibrational frequencies

are readily identified.
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Spectroscopy Type Observation Reference

Infrared (IR)

Polymers of diethynylarenes

show characteristic C≡C-H

stretching vibrations around

3300 cm⁻¹ and C≡C stretching

at approximately 2106 cm⁻¹.

-

¹H NMR

Spectroscopic data for the

monomer is not provided in the

search results.

-

¹³C NMR

Spectroscopic data for the

monomer is not provided in the

search results.

-

Rotational

25 rotational transitions have

been assigned in the 2–12

GHz frequency range.

-

Reactivity and Key Reactions
The high degree of unsaturation and the spatial proximity of the two ethynyl groups make 1,2-
diethynylbenzene a highly reactive molecule, serving as a precursor for novel conjugated

organic polymers and complex macrocycles.[4]

Polymerization
1,2-Diethynylbenzene and its derivatives are known to undergo rapid, exothermic

polymerization at elevated temperatures (100-125 °C), which is indicative of a chain reaction.

[4] This reactivity is harnessed to create conjugated polymers with unique electronic and optical

properties. The polymerization can proceed through various mechanisms, including those

catalyzed by transition metals, leading to complex, cross-linked, or linear polymer structures.

Cycloaddition Reactions
The alkyne functionalities of 1,2-diethynylbenzene readily participate in cycloaddition

reactions, a cornerstone of modern synthetic chemistry. These reactions are powerful tools for

constructing cyclic and heterocyclic systems.
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[4+2] Diels-Alder Cycloaddition: The ethynyl groups can act as dienophiles in reactions with

conjugated dienes to form six-membered rings.[5][6] This reaction is a reliable method for

building molecular complexity with high stereochemical control.[5]

[3+2] Azide-Alkyne Cycloaddition (Click Chemistry): This reaction, particularly the copper-

catalyzed variant (CuAAC), is a highly efficient and widely used "click" reaction.[7] It involves

the reaction of an azide with a terminal alkyne to specifically form a 1,4-disubstituted 1,2,3-

triazole. This reaction is noted for its high yield, mild reaction conditions, and tolerance of a

wide range of functional groups.[7] Given its two alkyne groups, 1,2-diethynylbenzene can

be used to link molecules or to form cross-linked polymeric materials.

Oxidative Coupling
Under oxidative coupling conditions, typically using a Hay catalyst (CuCl and a tertiary amine

like TMEDA), 1,2-diethynylbenzene derivatives can be converted into diacetylene

macrocycles.[4] This reaction can be performed as a one-step procedure to produce dimeric,

trimeric, and larger cyclic structures in useful quantities.[4][8] The yields of specific macrocycles

can be controlled by reaction conditions and the steric bulk of substituents on the benzene ring.

[4]

Basicity of the Dianion
In the gas phase, the dianion of 1,2-diethynylbenzene (ortho-diethynylbenzene dianion) is

calculated to be the strongest superbase known, with a proton affinity of 1843.987 kJ/mol.[9]

This extreme basicity highlights the fundamental chemical properties of the molecule upon

deprotonation.[9]
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Key reaction pathways of 1,2-diethynylbenzene.

Experimental Protocols
Synthesis via Sonogashira Coupling (General Protocol)
The Sonogashira coupling is a widely used cross-coupling reaction for the formation of carbon-

carbon bonds between a terminal alkyne and an aryl or vinyl halide. A typical synthesis of 1,2-
diethynylbenzene starts from 1,2-dihalobenzene and a protected alkyne like

(trimethylsilyl)acetylene, followed by deprotection.

Coupling Reaction: To a solution of 1,2-diiodobenzene (1.0 equiv) in a suitable solvent (e.g.,

THF or DMF) under an inert atmosphere, add (trimethylsilyl)acetylene (2.2 equiv), a

palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equiv), and a copper(I) co-catalyst like CuI

(0.1 equiv).

Base Addition: Add a base, typically an amine such as triethylamine or diisopropylamine (5.0

equiv), to the mixture.

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until

the starting material is consumed, as monitored by TLC or GC-MS.
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Workup: After completion, quench the reaction with aqueous ammonium chloride, extract the

product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry

over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Deprotection: Dissolve the crude 1,2-bis(trimethylsilylethynyl)benzene in a solvent mixture

like THF/methanol. Add a base such as K₂CO₃ or a fluoride source like TBAF and stir at

room temperature.

Purification: Once deprotection is complete, perform an aqueous workup and purify the final

product, 1,2-diethynylbenzene, by silica gel chromatography.

1,2-Diiodobenzene +
(Trimethylsilyl)acetylene

Sonogashira Coupling Protected Intermediate:
1,2-Bis(TMS-ethynyl)benzene

Catalyst System:
Pd(PPh₃)₂Cl₂ / CuI
Base (e.g., NEt₃)

Deprotection Purification
(Chromatography)

Reagent:
K₂CO₃ / MeOH

or TBAF

Final Product:
1,2-Diethynylbenzene

Click to download full resolution via product page

General workflow for the synthesis of 1,2-diethynylbenzene.

Oxidative Coupling to Form Dimeric Macrocycle
This protocol is adapted from the one-pot procedure for synthesizing diacetylene macrocycles.

[4]

Setup: In a flask, dissolve the 1,2-diethynylbenzene derivative (1.0 equiv) in o-

dichlorobenzene to a final concentration of 0.01-0.025 M.

Catalyst Addition: Add copper(I) chloride (CuCl, 1.1 equiv).

Oxygenation: Bubble oxygen (O₂) continuously through the solution to maintain saturation.
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Initiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, ~23 equiv) in a single portion

to the vigorously stirred, oxygen-saturated solution.

Reaction and Monitoring: The reaction is often exothermic and proceeds rapidly. Monitor the

reaction by TLC for the consumption of the starting material and the formation of macrocyclic

products.

Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent

and wash with aqueous acid to remove copper salts and TMEDA. Dry the organic phase and

concentrate it. The macrocyclic products can be separated from the polymer by silica gel

chromatography, followed by fractional recrystallization to isolate the desired dimer.[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a representative protocol for a "click" reaction to form a bis-triazole.

Setup: Dissolve 1,2-diethynylbenzene (1.0 equiv) and an organic azide (2.1 equiv) in a

suitable solvent system, such as a mixture of t-butanol and water.

Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving

copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv) and a reducing agent like sodium

ascorbate (0.2 equiv) in water.

Reaction Execution: Add the freshly prepared catalyst solution to the solution of the alkyne

and azide.

Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically

complete within a few hours to 24 hours. Progress can be monitored by TLC or LC-MS.

Workup and Purification: Once the reaction is complete, dilute the mixture with water and

extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the

combined organic layers, dry over anhydrous Na₂SO₄, and concentrate. The resulting bis-

triazole product can be purified by silica gel chromatography or recrystallization.

Applications in Research and Drug Development
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The unique structure and high reactivity of 1,2-diethynylbenzene make it a valuable tool for

researchers.

Materials Science: It is a key precursor for synthesizing conjugated polymers and

macrocycles, which are investigated for applications in organic electronics, such as organic

light-emitting diodes (OLEDs) and conductive materials.[1][4] Its rigid structure is also

suitable for creating porous organic frameworks (POFs) for gas storage and catalysis.

Organic Synthesis: As a bifunctional building block, it enables the construction of complex,

rigid molecular scaffolds and nanostructures.

Drug Development: While direct applications are not widespread, its derivatives are highly

relevant. The ethynyl group is a bioisostere for other functional groups and can serve as a

reactive handle. The triazole rings formed via click chemistry are exceptionally stable and are

often used as linkers in bioconjugation, to connect a drug to a targeting moiety, or in the

synthesis of complex drug candidates.[7][10] Cycloaddition reactions like the Diels-Alder are

also employed to develop drug delivery systems, such as hydrogels and nanoparticles.

Safety and Handling
1,2-Diethynylbenzene is a reactive and hazardous chemical that requires careful handling.

Hazards: It is listed as a combustible liquid and is harmful if swallowed. [ - ] It may cause

skin, eye, and respiratory irritation. [ - ]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid

all personal contact, including inhalation of vapors. Wear appropriate personal protective

equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Storage: Store in a tightly sealed container under an inert atmosphere. For long-term

stability, it should be kept in a freezer at or below -20°C. Keep away from heat, sparks, and

open flames.

Incompatibilities: Incompatible with strong oxidizing agents. Hazardous polymerization may

occur at elevated temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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